molecular formula C5H5ClN2O B3377918 4-chloro-1-methylpyrimidin-2(1H)-one CAS No. 136308-22-0

4-chloro-1-methylpyrimidin-2(1H)-one

Cat. No.: B3377918
CAS No.: 136308-22-0
M. Wt: 144.56 g/mol
InChI Key: UPKNOLFEOKRKRE-UHFFFAOYSA-N
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Description

4-Chloro-1-methylpyrimidin-2(1H)-one is a chemical compound with the molecular formula C6H6ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of this compound with a suitable reagent to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment and controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-1-methylpyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor modulators. Its structural similarity to naturally occurring nucleotides makes it a valuable tool in molecular biology experiments.

Medicine: this compound has potential applications in the development of new therapeutic agents. Its derivatives are being investigated for their antiviral, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

4-Chloro-1-methylpyrimidin-2(1H)-one is structurally similar to other pyrimidinones, such as 2-aminopyrimidinone and 4-methylpyrimidin-2(1H)-one. its unique chloro and methyl substituents confer distinct chemical properties and reactivity patterns. These differences make it particularly useful in specific applications where other pyrimidinones may not be as effective.

Comparison with Similar Compounds

  • 2-aminopyrimidinone

  • 4-methylpyrimidin-2(1H)-one

  • 5-fluorouracil

  • 6-mercaptopurine

Properties

IUPAC Name

4-chloro-1-methylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNOLFEOKRKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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